2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
Beschreibung
The target compound, 2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline, is a quinoxaline-derived hydrazone featuring a trifluoromethyl group at position 3 and a 4-chloro-3-nitrophenyl hydrazone moiety at position 2. The electron-withdrawing nitro (–NO₂) and chloro (–Cl) groups on the phenyl ring, combined with the lipophilic trifluoromethyl (–CF₃) group, likely enhance stability and influence electronic properties, making this compound of interest in materials science and medicinal chemistry .
Eigenschaften
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N5O2/c17-10-6-5-9(7-13(10)25(26)27)8-21-24-15-14(16(18,19)20)22-11-3-1-2-4-12(11)23-15/h1-8H,(H,23,24)/b21-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTQWHYNTQWXDD-ODCIPOBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline is a novel derivative of quinoxaline that has garnered attention due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the synthesis, structural properties, and biological activities of this compound, supported by relevant case studies and research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves the condensation of hydrazine derivatives with substituted quinoxalines. The structural characterization is typically performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. For instance, the crystal structure of related compounds has shown significant planarity which can influence their biological activity due to enhanced interactions with biological targets .
Table 1: Summary of Synthesis Methods
| Compound | Synthesis Method | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Quinoxaline Derivative | Microwave-assisted synthesis | 65% | NMR, IR, X-ray diffraction |
| Benzylidenehydrazine | Reflux method in ethanol | 85% | NMR, IR |
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines. A notable study reported that certain quinoxaline derivatives inhibited the viability of A431 human epidermoid carcinoma cells with IC50 values in the low micromolar range . The mechanism of action appears to involve the inhibition of key signaling pathways such as Stat3 phosphorylation.
Antimicrobial Activity
Quinoxaline derivatives are also being explored for their antimicrobial properties. Compounds derived from similar structures have shown promising results against bacterial strains and fungi. The mechanism is often attributed to the disruption of microbial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological efficacy of these compounds is closely linked to their structural features. Substituents such as trifluoromethyl and chloro groups have been associated with enhanced activity against specific targets. For instance, modifications at the phenyl ring and hydrazine moiety can significantly affect the binding affinity to target enzymes involved in cancer proliferation .
Case Studies
- Inhibition of Tumor Growth : In a study involving various quinoxaline derivatives, compounds were tested for their ability to inhibit tumor growth in vivo. Results indicated that certain derivatives significantly reduced tumor size compared to controls, suggesting potential for therapeutic application .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related compounds against resistant bacterial strains. The results showed that some derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a variety of biological activities that make it a candidate for further research in medicinal chemistry:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties, making them potential candidates for the development of new antibiotics .
- Anticancer Properties : Research has shown that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, revealing promising results in inhibiting tumor growth .
- Antimalarial Effects : Some studies indicate that quinoxaline derivatives can target Plasmodium species, the causative agents of malaria. Compounds with similar structures have been evaluated for their ability to inhibit the growth of resistant strains of Plasmodium falciparum .
Case Studies
- Anticancer Activity : A study investigated the anticancer effects of a series of quinoxaline derivatives, including those similar to the target compound. The results indicated that these compounds inhibited the growth of colon carcinoma cells significantly more than standard treatments like cisplatin .
- Antimicrobial Screening : Another research effort focused on synthesizing hydrazone derivatives from quinoxalines and testing their antimicrobial efficacy against various pathogens. The results highlighted several compounds that exhibited potent activity against both gram-positive and gram-negative bacteria .
- Antimalarial Testing : A specific study on fluorinated quinoxaline derivatives showed promising antimalarial activity against multiple strains of Plasmodium. The selectivity index was notably high, indicating a favorable therapeutic window .
Table 1: Biological Activities of Quinoxaline Derivatives
Table 2: Synthesis Pathways for 2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
| Step No. | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Condensation | Aldehyde + Hydrazine | Reflux in ethanol |
| 2 | Cyclization | Quinoxaline precursor | Heating under reflux |
| 3 | Functionalization | Trifluoromethylation | Electrophilic substitution |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
The compound belongs to a broader class of quinoxaline hydrazones and acetohydrazides. Key structural analogs include:
2-[(E)-2-(3,4-Dichlorobenzylidene)hydrazin-1-yl]quinoxaline
- Molecular Weight : 329.17 g/mol.
- Key Features :
4-(Trifluoromethyl)benzenecarbaldehyde N-[3-(Trifluoromethyl)-2-quinoxalinyl]hydrazone
- Substituents: Dual trifluoromethyl groups (on both benzaldehyde and quinoxaline).
- Molecular Weight : 384.28 g/mol.
- Key Features: Enhanced lipophilicity and steric bulk due to dual –CF₃ groups. Potential for increased metabolic stability compared to nitro/chloro-substituted analogs .
N′-[(E)-(4-Chloro-3-Nitrophenyl)methylidene]-2-{[1-(4-Methylbenzyl)-1H-Benzimidazol-2-yl]thio}acetohydrazide
- Substituents : 4-Chloro-3-nitrophenyl hydrazone with a benzimidazole-thioacetohydrazide group.
- Molecular Weight : 493.97 g/mol.
- Thioether (–S–) linkage may alter electronic properties compared to purely aromatic systems .
Physicochemical and Electronic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
